4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPBYKQGURQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the development of advanced therapeutics, particularly kinase inhibitors. This document is tailored for researchers, chemists, and professionals in the field of drug development. We will explore a validated multi-step synthetic pathway, beginning with the foundational precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The subsequent steps of iodination and methylsulfonylation are detailed with a focus on mechanistic understanding, reaction optimization, and practical, field-tested insights to ensure reproducibility and high yield. Each stage is supported by step-by-step protocols, data tables, and process visualizations to provide a self-validating and authoritative resource for laboratory application.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as a potent ATP-competitive inhibitor for a wide range of protein kinases.[1] Consequently, this heterocyclic system is a cornerstone in the design of targeted therapies for cancer and inflammatory diseases.[2][3][4]
Specifically, this compound serves as a highly functionalized key intermediate. The chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores. The methylsulfonyl group at the C5 position is a critical feature for modulating potency and selectivity for specific kinase targets. This guide delineates a robust and scalable synthesis to access this valuable building block.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is best approached through a linear sequence starting from the commercially available or readily synthesized 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Our strategy involves two key transformations:
-
Electrophilic Iodination: Introduction of an iodine atom at the C5 position of the pyrrole ring. This step activates the position for the subsequent introduction of the methylsulfonyl group.
-
Copper-Catalyzed Methylsulfonylation: A cross-coupling reaction to displace the iodide with a methylsulfonyl moiety.
This approach is logical as it builds complexity on a stable, common intermediate, allowing for purification at each stage and ensuring the high quality of the final product.
Overall Synthetic Workflow
The multi-step synthesis is visualized below. The pathway proceeds from the chlorination of the pyrimidinone precursor to the final target compound through a key iodinated intermediate.
Caption: Synthetic pathway from 7H-pyrrolo[2,3-d]pyrimidin-4-one to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The initial step involves the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to its corresponding 4-chloro derivative. This is a critical transformation that activates the pyrimidine ring for further functionalization. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of chlorination.[5]
Expert Insight: A common failure point in this reaction is the hydrolysis of the product back to the starting material during aqueous workup.[6] The 4-chloro product is moisture-sensitive.[6] Therefore, the removal of excess POCl₃ under reduced pressure before quenching is a critical maneuver to prevent this reversal and ensure a high yield.[6] The addition of a base like N,N-diisopropylethylamine (DIPEA) helps to drive the reaction to completion.[6]
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.13 g/mol | 1.0 | (User Defined) |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | ~3.0 | (Calculate based on SM) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | ~1.5 | (Calculate based on SM) |
| Toluene | - | - | (Sufficient Volume) |
| Ethyl Acetate | - | - | (For Extraction) |
| Saturated Sodium Bicarbonate (aq) | - | - | (For Neutralization) |
| Brine | - | - | (For Washing) |
| Anhydrous Sodium Sulfate | - | - | (For Drying) |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv) in toluene.
-
Reagent Addition: Add phosphorus oxychloride (~3.0 equiv) to the suspension.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (~1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, warm the mixture to 50 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Crucially, remove excess POCl₃ by distillation under reduced pressure. [6]
-
Very slowly and carefully, pour the concentrated reaction mixture onto crushed ice with vigorous stirring.[6]
-
Neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.[6]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[5]
Step 2: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
With the 4-chloro intermediate in hand, the next step is the regioselective iodination at the C5 position of the electron-rich pyrrole ring. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Expert Insight: The reaction is typically run in a polar aprotic solvent like DMF at a reduced temperature to control reactivity and minimize the formation of di-iodinated byproducts. The progress can be conveniently monitored by TLC.
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 g/mol | 1.0 | (User Defined) |
| N-Iodosuccinimide (NIS) | 224.98 g/mol | 1.1 | (Calculate based on SM) |
| N,N-Dimethylformamide (DMF) | - | - | (Sufficient Volume) |
| Saturated Sodium Thiosulfate (aq) | - | - | (For Quenching) |
| Water | - | - | (For Washing) |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add NIS (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.[7]
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Purification: Dry the collected solid under vacuum to yield 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, which is often pure enough for the next step without further purification.[7]
Step 3: Synthesis of this compound
The final step is the introduction of the methylsulfonyl group. This is achieved via a copper-catalyzed cross-coupling reaction between the iodinated intermediate and sodium methanesulfinate.
Expert Insight: Copper(I)-catalyzed C-S bond formation is a powerful tool for synthesizing aryl sulfones from aryl halides.[8] The use of a ligand, such as L-proline or a diamine, can facilitate the catalytic cycle and improve reaction efficiency. The choice of a polar, high-boiling solvent like DMSO is ideal for this transformation, which often requires elevated temperatures.
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 279.48 g/mol | 1.0 | (User Defined) |
| Sodium Methanesulfinate (CH₃SO₂Na) | 102.09 g/mol | ~2.0 | (Calculate based on SM) |
| Copper(I) Iodide (CuI) | 190.45 g/mol | ~0.2 | (Calculate based on SM) |
| L-proline | 115.13 g/mol | ~0.4 | (Calculate based on SM) |
| Dimethyl Sulfoxide (DMSO) | - | - | (Sufficient Volume) |
| Ethyl Acetate | - | - | (For Extraction) |
| Water | - | - | (For Washing) |
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), sodium methanesulfinate (~2.0 equiv), CuI (~0.2 equiv), and L-proline (~0.4 equiv).
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Heat the mixture to approximately 110-120 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Characterization
The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Iodosuccinimide (NIS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Use with caution and appropriate gloves.
-
All reactions should be performed in a fume hood, and appropriate safety precautions should be taken when handling all chemicals.
References
-
Copper-catalyzed aerobic oxidation and cleavage/formation of C–S bond: a novel synthesis of aryl methyl sulfones from aryl halides and DMSO - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. ResearchGate. Available at: [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. Google Patents.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. National Institutes of Health. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. Google Patents.
-
Isolation of a copper photocatalyst on a metal–organic cage for the sulfonylation of aryl halides resulting from visible-light-mediated C(sp2)–S cross-coupling - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. ResearchGate. Available at: [Link]
-
Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed. PubMed. Available at: [Link]
-
Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed. PubMed. Available at: [Link]
-
Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - FAO AGRIS. FAO. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. MDPI. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. PubMed. Available at: [Link]
-
Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed. PubMed. Available at: [Link]
-
Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. - ResearchGate. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. PubMed. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 8. Copper-catalyzed aerobic oxidation and cleavage/formation of C–S bond: a novel synthesis of aryl methyl sulfones from aryl halides and DMSO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Structural Elucidation of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The precise substitution pattern on this core is critical for biological activity, making unambiguous structural elucidation a cornerstone of any drug discovery program. This guide provides an in-depth, field-proven framework for the complete structural characterization of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography to build a self-validating and irrefutable structural assignment.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyrimidine ring fused to a pyrrole ring. The structure is further functionalized with a chlorine atom at the C4 position, which is highly susceptible to nucleophilic substitution, and an electron-withdrawing methylsulfonyl group at the C5 position.[3] These features make it a versatile building block for creating complex molecular architectures.[4]
A foundational step in any analysis is to establish the theoretical physicochemical properties, which guide experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O₂S | Calculated |
| Molecular Weight | 231.66 g/mol | Calculated |
| Monoisotopic Mass | 230.98420 Da | Calculated |
| Appearance | Expected to be an off-white to light-colored crystalline solid | [3] (by analogy) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF | [3] (by analogy) |
The Analytical Workflow: An Integrated Strategy
A robust structural elucidation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Our workflow is designed to systematically build the structural picture, with each step providing data that validates the others.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Formula and Probing Fragmentation
Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. The choice of ionization method is critical; for a molecule of this nature, Electrospray Ionization (ESI) is preferred due to its soft ionization nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion.
Expected High-Resolution Mass Spectrum (HRMS) Data
The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³³S:³⁴S ≈ 95:0.75:4.2) creates a distinct isotopic pattern for the molecular ion cluster [M+H]⁺.
| Ion | Calculated m/z | Isotope Composition | Relative Abundance |
| [M+H]⁺ | 231.99198 | C₇H₇³⁵ClN₃O₂³²S | 100% |
| [M+1+H]⁺ | 232.99534 | C₆¹³CH₇³⁵ClN₃O₂³²S | ~8.4% |
| [M+2+H]⁺ | 233.98909 | C₇H₇³⁷ClN₃O₂³²S | ~37.5% |
Rationale: The prominent peak at m/z ≈ 234, with roughly one-third the intensity of the base peak, is a hallmark of a monochlorinated compound and provides immediate, strong evidence for the presence of a single chlorine atom.[5]
Proposed Fragmentation Pathway
Understanding the fragmentation pattern provides further structural confirmation. The pyrrolo[2,3-d]pyrimidine core is relatively stable, while the sulfonyl group is a common site for fragmentation.
Caption: Plausible ESI-MS fragmentation pathway.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 50-500. Ensure the mass accuracy is below 5 ppm to confidently determine the elemental composition.
NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment.
Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its polarity readily dissolves the compound, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of the exchangeable N-H proton of the pyrrole ring, which would be lost in solvents like D₂O.[6]
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| H2 | ~8.7 | Singlet | 1H | ~151 |
| H6 | ~7.9 | Singlet | 1H | ~130 |
| N7-H | ~12.5 | Broad Singlet | 1H | - |
| -SO₂CH ₃ | ~3.4 | Singlet | 3H | ~45 |
| C4 | - | - | - | ~152 |
| C5 | - | - | - | ~115 |
| C7a | - | - | - | ~151 |
| C5a | - | - | - | ~118 |
Rationale: The chemical shifts are predicted based on published data for analogous 7H-pyrrolo[2,3-d]pyrimidine structures.[4][7] The pyrimidine proton (H2) is expected to be the most downfield aromatic proton due to the influence of the adjacent nitrogen atoms. The pyrrole N-H proton is typically observed as a broad singlet at a very downfield chemical shift.[8] The methyl group of the sulfonyl moiety will appear as a sharp singlet, well-isolated in the aliphatic region.
2D NMR for Definitive Assignments
While 1D NMR provides the initial map, 2D NMR confirms it.
-
COSY (Correlation Spectroscopy): This experiment would be expected to show no cross-peaks between the aromatic (H2, H6) and methyl protons, confirming they are not on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is critical for linking protons to their directly attached carbons. It would definitively correlate the proton at ~7.9 ppm to the C6 carbon, the proton at ~8.7 ppm to C2, and the methyl protons at ~3.4 ppm to the sulfonyl methyl carbon.
Caption: Key expected HSQC correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire ¹H and proton-decoupled ¹³C spectra.
-
2D Experiments: Acquire gCOSY and gHSQC spectra to establish ¹H-¹H and ¹H-¹³C one-bond correlations.
-
Processing: Process all spectra using appropriate window functions and referencing (TMS or residual solvent peak).
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check and supports the assignments from other techniques.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₃) |
| ~1600, ~1550 | C=N, C=C stretch | Pyrimidine/Pyrrole rings |
| ~1350 (asym) | S=O stretch | Sulfonyl |
| ~1150 (sym) | S=O stretch | Sulfonyl |
Rationale: The presence of strong absorption bands around 1350 cm⁻¹ and 1150 cm⁻¹ is highly characteristic of the sulfonyl group and serves as a crucial piece of evidence for its incorporation into the structure.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction and ATR correction.
X-ray Crystallography: The Unambiguous Proof
When a molecule can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It yields a 3D model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry, leaving no room for doubt.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and build an initial model of the structure. Refine this model against the experimental data to obtain the final, high-resolution crystal structure.
Conclusion: Synthesizing the Data for a Validated Structure
The structural elucidation of this compound is complete only when the data from all techniques converge on a single, consistent structure.
-
HRMS confirms the elemental formula C₇H₆ClN₃O₂S.
-
IR confirms the presence of key functional groups, notably the N-H, aromatic rings, and the critical S=O bonds of the sulfonyl group.
-
¹H and ¹³C NMR provide the atom-to-atom connectivity, establishing the pyrrolo[2,3-d]pyrimidine skeleton and the placement of the chloro and methylsulfonyl substituents.
-
2D NMR validates these connections, removing any ambiguity in the assignment of protons to their respective carbons.
-
X-ray Crystallography , if achievable, provides the final, irrefutable 3D structure in the solid state.
This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides the absolute confidence in molecular structure required for progression in research and drug development.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Retrieved from [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific and Research Publications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gribanov, P., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Korra, S., et al. (2016). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chen, H., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Nilsson, M., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. ACS Omega. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. University of Luxembourg. Retrieved from [Link]
-
El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]
-
ResearchGate. (2020). 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (1982). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsred.com [ijsred.com]
The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. Among these, the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has distinguished itself as a cornerstone of modern drug design, particularly in the realm of kinase inhibitors. Its structural resemblance to the endogenous purine nucleobases allows it to mimic adenosine triphosphate (ATP), the universal energy currency of the cell and a key substrate for kinases.[1] This bioisosteric relationship has been masterfully exploited to develop potent and selective inhibitors for a range of diseases, from cancer to autoimmune disorders.[2][3] This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the pyrrolo[2,3-d]pyrimidine core, offering valuable insights for researchers, scientists, and drug development professionals.
Chapter 1: From Natural Products to Chemical Synthesis: The Genesis of the Pyrrolo[2,3-d]pyrimidine Core
The story of the pyrrolo[2,3-d]pyrimidine core begins not in a laboratory, but in nature. The discovery of nucleoside antibiotics such as Toyocamycin and Sangivamycin , isolated from Streptomyces species, provided the first glimpse into the biological potential of this heterocyclic system. These natural products, featuring a pyrrolo[2,3-d]pyrimidine core attached to a ribose sugar, exhibited potent antitumor and antiviral activities, sparking significant interest in their synthesis and the synthesis of related analogues.
The pioneering work in the chemical synthesis of the 7-deazapurine ring system was spearheaded by Roland K. Robins and his collaborators. While a singular, definitive publication for the unsubstituted parent is elusive amidst a large body of work, their extensive research in the mid-20th century laid the foundational synthetic pathways. A common and historically significant approach to the core structure involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework.
One of the classical and illustrative syntheses of a key intermediate, 4-amino-pyrrolo[2,3-d]pyrimidine, starts from 2-aminopyrrole derivatives. This multi-step process, while foundational, often required harsh conditions and resulted in modest yields, reflecting the synthetic challenges of the time.
Visualizing a Classical Synthetic Approach
Caption: A simplified classical route to the 4-aminopyrrolo[2,3-d]pyrimidine core.
The initial syntheses, though not always high-yielding, were instrumental. They provided access to a range of 7-deazapurine analogues, allowing for the systematic investigation of their biological properties and laying the groundwork for future, more efficient synthetic methodologies.
Chapter 2: The Evolution of Synthesis: From Classical Routes to Modern Efficiency
The growing recognition of the pyrrolo[2,3-d]pyrimidine core as a valuable pharmacophore spurred the development of more efficient and versatile synthetic strategies. Over the decades, synthetic chemists have devised numerous approaches to construct this bicyclic system, broadly categorized into two main strategies:
-
Pyrimidine ring formation on a pyrrole precursor: This classical approach, as pioneered by Robins and others, remains relevant, with modern variations improving upon the original methods.
-
Pyrrole ring annulation onto a pyrimidine scaffold: This has become a more common and often more efficient strategy in contemporary synthesis.
A significant advancement in the synthesis of pyrrolo[2,3-d]pyrimidines came with the use of readily available pyrimidine starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile intermediate for the introduction of various substituents at the 4-position via nucleophilic aromatic substitution.[4]
More recently, palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have revolutionized the synthesis of substituted pyrrolo[2,3-d]pyrimidines, allowing for the introduction of a wide range of aryl and alkyl groups with high efficiency and regioselectivity.[2] Furthermore, the development of one-pot and multicomponent reactions has provided highly convergent and atom-economical routes to complex pyrrolo[2,3-d]pyrimidine derivatives.[1]
Modern Synthetic Workflow: A Representative Protocol
The following protocol outlines a modern approach to the synthesis of a substituted 4-aminopyrrolo[2,3-d]pyrimidine, a common structural motif in many kinase inhibitors.
Experimental Protocol: Synthesis of N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Starting Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline
-
Solvent (e.g., isopropanol, dioxane)
-
Acid catalyst (e.g., HCl) or base (e.g., diisopropylethylamine)
-
-
Reaction Setup:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in the chosen solvent, add the substituted aniline (1.1 eq).
-
Add the acid catalyst or base as required by the specific substrate.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a precipitate has formed, filter the solid and wash with a suitable solvent.
-
If the product is in solution, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Causality in Experimental Choices:
-
Choice of Solvent: Isopropanol and dioxane are commonly used due to their high boiling points, which allow for the necessary reaction temperatures, and their ability to dissolve both the reactants and intermediates.
-
Catalyst: The choice between an acid or base catalyst depends on the nature of the aniline. For electron-rich anilines, an acid catalyst can protonate the pyrimidine ring, activating it for nucleophilic attack. For less reactive anilines, a non-nucleophilic base is often used to deprotonate the aniline, increasing its nucleophilicity.
This self-validating system relies on the clear disappearance of the starting materials and the appearance of the product, which can be easily monitored by standard analytical techniques.
Chapter 3: A Privileged Scaffold in Kinase Inhibition: Mechanism and Therapeutic Applications
The true ascent of the pyrrolo[2,3-d]pyrimidine core to prominence began with the realization of its potential as a scaffold for kinase inhibitors.[5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.
The structural mimicry of the pyrrolo[2,3-d]pyrimidine core to adenine allows it to bind to the ATP-binding pocket of kinases.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of adenine with the kinase hinge region. The pyrrole moiety provides a scaffold for the introduction of various substituents that can occupy the hydrophobic regions of the ATP-binding site, thereby conferring potency and selectivity.
The JAK-STAT Signaling Pathway: A Key Target
A prime example of the therapeutic success of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is their targeting of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in a variety of autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.
Drugs like Tofacitinib and Ruxolitinib , both of which feature the pyrrolo[2,3-d]pyrimidine core, are potent inhibitors of JAKs. By binding to the ATP-binding site of JAKs, they block the phosphorylation and activation of STAT proteins, thereby preventing the downstream signaling cascade that leads to inflammation and cell proliferation.
Chapter 4: Landmark Drugs and the Future of Pyrrolo[2,3-d]pyrimidine-Based Therapeutics
The clinical success of Tofacitinib (Xeljanz®) for the treatment of rheumatoid arthritis and other autoimmune diseases, and Ruxolitinib (Jakafi®) for myelofibrosis and polycythemia vera, has solidified the status of the pyrrolo[2,3-d]pyrimidine core as a truly privileged scaffold. These drugs have not only provided significant therapeutic benefit to patients but have also paved the way for the development of a new generation of kinase inhibitors targeting a wide range of diseases.
Table 1: Representative FDA-Approved Drugs Featuring the Pyrrolo[2,3-d]pyrimidine Core
| Drug Name | Brand Name | Target Kinase(s) | Approved Indications |
| Tofacitinib | Xeljanz® | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | Jakafi® | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold continues to be explored, with numerous derivatives in clinical trials for various cancers, inflammatory conditions, and other diseases.[6][7][8] The ability to fine-tune the selectivity and pharmacokinetic properties of these compounds through chemical modification of the core structure ensures that the pyrrolo[2,3-d]pyrimidine scaffold will remain a vital tool in the arsenal of medicinal chemists for years to come.
Conclusion
From its origins in natural products to its current status as a cornerstone of modern drug discovery, the journey of the pyrrolo[2,3-d]pyrimidine core is a testament to the power of chemical synthesis and medicinal chemistry. Its simple yet elegant structure, coupled with its profound biological activity, has enabled the development of life-changing therapies. As our understanding of cellular signaling pathways continues to grow, so too will the opportunities for leveraging this remarkable scaffold to address unmet medical needs. The future of pyrrolo[2,3-d]pyrimidine-based therapeutics is bright, with the promise of new and improved treatments for a wide range of diseases on the horizon.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available at: [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH. Available at: [Link]
-
A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. - ResearchGate. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. Available at: [Link]
-
Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed. Available at: [Link]
-
Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide focuses on a specific, yet under-explored derivative, 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. While direct biological targets for this exact molecule are not yet publicly defined, its structural features, particularly the electron-withdrawing methylsulfonyl group at the 5-position, coupled with the established pharmacology of the parent scaffold, strongly suggest its potential as a potent modulator of key signaling pathways implicated in oncology and inflammatory diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of putative therapeutic targets and detailing robust experimental workflows for their identification and validation.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP). This structural mimicry allows derivatives to competitively bind to the ATP-binding site of a vast array of protein kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its synthetic tractability, allowing for substitutions at various positions to fine-tune potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent, in particular, serves as a versatile synthetic handle for introducing diverse side chains that can interact with specific residues within the kinase active site, thereby dictating target specificity.
Putative Therapeutic Targets: An Evidence-Based Extrapolation
Given the lack of direct target identification for this compound, we must infer its potential targets from structurally related compounds and the broader pharmacology of the pyrrolopyrimidine class.
Fibroblast Growth Factor Receptors (FGFRs)
The addition of a sulfonyl moiety to the pyrrolo[2,3-d]pyrimidine core has been shown to confer potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification, mutations, or translocations, is a known driver in a variety of cancers, including bladder, lung, and breast cancer. The methylsulfonyl group at the 5-position of the pyrrole ring can potentially form key interactions within the ATP-binding pocket of FGFRs, making this kinase family a primary putative target.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Detailed Protocol for AP-MS:
-
Affinity Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group suitable for conjugation to a biotin tag. It is crucial to choose a linker attachment point that does not interfere with the putative binding pharmacophore.
-
-
Immobilization of the Probe:
-
Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to achieve immobilization.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest (e.g., a cancer cell line with known kinase dependencies).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive elution with an excess of the free, non-biotinylated compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by one-dimensional SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Treat intact cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blotting using a target-specific antibody, or by other quantitative methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the normalized amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.
-
Kinase Profiling
To assess the selectivity of this compound, it is essential to screen it against a broad panel of kinases. Several contract research organizations (CROs) offer kinase profiling services. [1][2][3][4][5] Quantitative Data from Kinase Profiling:
| Kinase Target | IC50 (nM) for Compound X |
| FGFR1 | To be determined |
| FGFR2 | To be determined |
| FGFR3 | To be determined |
| FGFR4 | To be determined |
| JAK1 | To be determined |
| JAK2 | To be determined |
| JAK3 | To be determined |
| TYK2 | To be determined |
| STAT6 | To be determined |
| PAK4 | To be determined |
| Aurora A | To be determined |
| Aurora B | To be determined |
| RET | To be determined |
| FAK | To be determined |
| ... (other kinases) | To be determined |
This table should be populated with experimental data upon completion of kinase profiling assays.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, chemical entity with significant therapeutic potential. Based on robust structure-activity relationship data from the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives, a number of protein kinases, particularly those from the FGFR and JAK/STAT families, stand out as high-priority putative targets. The experimental workflows detailed in this guide provide a clear and actionable path for the definitive identification and validation of its molecular targets. Elucidating the precise mechanism of action of this compound will be a critical step in advancing its development as a potential therapeutic agent for cancer and inflammatory diseases.
References
-
Uto, Y., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6129-6132. [Link]
-
Chandrashekar, M., et al. (2022). The significance of PAK4 in signaling and clinicopathology: A review. Frontiers in Oncology, 12, 908865. [Link]
-
Won, H., et al. (2022). Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry, 15(1), 103523. [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]
-
Kim, E. G., & Shin, E. Y. (2021). PAK4 signaling in health and disease: defining the PAK4–CREB axis. Experimental & Molecular Medicine, 53(5), 747-756. [Link]
-
Wikipedia. (2023, December 27). STAT6. [Link]
-
Ruela-de-Sousa, R. R., et al. (2020). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2083, 137-147. [Link]
-
Hebenstreit, D., et al. (2006). Signaling mechanisms, interaction partners, and target genes of STAT6. Cytokine & Growth Factor Reviews, 17(3), 173-188. [Link]
-
Papanastasiou, M., et al. (2021). STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. Pathology - Research and Practice, 223, 153477. [Link]
-
Zorba, A., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]
-
Wang, N., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology, 10, 2638. [Link]
-
Czimmerer, Z., et al. (2018). STAT6 mediates repression of inflammatory enhancers and limits activation of macrophages. Immunity, 48(1), 75-90.e7. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Bayliss, R., et al. (2021). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 14(1), 1-19. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Chen, C. H., et al. (2011). Aurora-A down-regulates IκBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. BMC Cancer, 11, 29. [Link]
-
Al-Absi, A. R., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4443. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]
-
Al-Ostoot, F. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering, 17(1), 58. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H6ClN3O2S, 250 mg. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
Akulov, A. E., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(10), 3237. [Link]
-
Akwabi-Ameyaw, A., et al. (1999). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 42(10), 1771-1785. [Link]
-
Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
-
Al-Rashood, S. T., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31. [Link]
-
Lee, C. C., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2785. [Link]
-
Al-Salahi, R., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
European Molecular Biology Laboratory-European Bioinformatics Institute (EMBL-EBI). (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
Hu, W., et al. (2023). Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. Bioorganic Chemistry, 139, 106713. [Link]
-
Apsel, B., et al. (2008). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 18(17), 4816-4821. [Link]
- Incyte Corporation. (2013). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. U.S.
Sources
Methodological & Application
Application Notes & Protocols: A Strategic Guide to Developing Novel STAT6 Inhibitors from a 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold
Executive Summary
Signal Transducer and Activator of Transcription 6 (STAT6) is a transcription factor at the heart of T-helper type 2 (Th2) cell-driven inflammation, making it a pivotal target for a host of allergic and inflammatory diseases, including asthma, atopic dermatitis, and certain cancers.[1][2][3] Activated primarily by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 has long been considered a challenging "undruggable" target for small molecules.[4][5] This guide provides a comprehensive strategic framework and detailed experimental protocols for the discovery and early-stage development of novel, direct-acting STAT6 inhibitors, leveraging the versatile 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold as a promising chemical starting point.
The Rationale: Targeting the STAT6 Signaling Axis
The STAT6 signaling cascade is a well-defined pathway. Upon cytokine binding (IL-4/IL-13) to their cell surface receptors, associated Janus kinases (JAKs) become activated. These JAKs phosphorylate a specific tyrosine residue on the receptor, creating a docking site for the SH2 (Src Homology 2) domain of latent, cytoplasmic STAT6.[6] Once recruited, STAT6 is itself phosphorylated by JAKs at a conserved tyrosine residue (Tyr641). This phosphorylation event is the critical activation switch, inducing STAT6 to form homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These activated dimers then translocate to the nucleus to regulate the transcription of genes central to allergic inflammation and immune response.[1][6]
Disrupting this pathway is a validated therapeutic strategy. However, while upstream JAK inhibitors can block STAT6 activation, they are not specific and affect multiple STAT pathways.[7] A direct-acting small molecule inhibitor, particularly one that targets the highly conserved SH2 domain to prevent dimerization, offers a more selective therapeutic approach with a potentially wider therapeutic window.[4][8]
Figure 1: The IL-4/IL-13/STAT6 Signaling Pathway.
The Starting Scaffold: A Privileged Chemical Motiff
The 7H-pyrrolo[2,3-d]pyrimidine core is a "deaza-isostere" of adenine, the nitrogenous base of ATP. This structural mimicry makes it a privileged scaffold in medicinal chemistry, particularly for designing kinase inhibitors that target ATP-binding sites.[9][10] While STAT6 is not a kinase, its SH2 domain contains a well-defined pocket that recognizes phosphotyrosine residues, and this pocket can be targeted by small molecules. The pyrrolo[2,3-d]pyrimidine scaffold provides a rigid, planar core with multiple vectors for chemical modification, making it an excellent starting point for building high-affinity ligands for protein-protein interaction domains like the STAT6 SH2 domain.
The specified starting material, This compound , offers distinct advantages:
-
C4-Chloro Group: An excellent synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid introduction of diverse chemical functionalities to probe the binding pocket.
-
C5-Methylsulfonyl Group: An electron-withdrawing group that can influence the reactivity of the pyrimidine ring and may form key hydrogen bonds or other interactions within the target binding site.
-
N7-Position: The pyrrole nitrogen can be readily alkylated or arylated to extend the molecule into different regions of the binding pocket, enabling fine-tuning of potency and pharmacokinetic properties.[11]
Figure 2: Medicinal chemistry strategy for the starting scaffold.
The Drug Discovery Workflow: From Hit to Lead
The development of a STAT6 inhibitor from the starting scaffold follows a structured, multi-stage process. The goal is to identify a "hit" compound with initial activity and systematically optimize it into a "lead" candidate with potent, selective, and drug-like properties.
Figure 3: The inhibitor development workflow.
Protocols: Primary Screening & Hit Identification
The initial goal is to screen a small, focused library of compounds derived from the starting scaffold to find a "hit"—a compound showing reproducible activity in both biochemical and cellular assays.
Protocol: STAT6 SH2 Domain Binding Assay
This biochemical assay directly measures the ability of a compound to bind to the isolated STAT6 SH2 domain, providing a direct measure of target engagement. Commercial services like Eurofins' SH2scan are available for this purpose.[12]
-
Objective: To determine the binding affinity (Kd or Ki) of test compounds to the human STAT6 SH2 domain.
-
Principle: Competition binding assay where test compounds compete with a known high-affinity ligand for binding to the STAT6 SH2 domain.
-
Methodology (based on a typical KdELECT assay format):
-
Reagents: Recombinant human STAT6 protein (partial length containing the SH2 domain), proprietary tagged probe ligand, and test compounds.
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create an 11-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds. Include positive controls (probe ligand only, representing 0% inhibition) and negative controls (high concentration of a known binder or no protein, representing 100% inhibition).
-
Reaction: Add the recombinant STAT6 protein and the tagged probe ligand to each well. Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: The amount of probe bound to the SH2 domain is quantified, often using a highly sensitive method like qPCR if the protein is DNA-tagged.[12]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The data are fitted to a dose-response curve to determine the inhibition constant (Ki).
-
-
Self-Validation/Controls:
-
Positive Control: No inhibitor (defines maximal binding).
-
Negative Control: A known, potent STAT6 inhibitor (defines minimal binding).
-
Z'-factor Calculation: A statistical measure of assay quality; a Z' > 0.5 is considered excellent.
-
Protocol: STAT6 Luciferase Reporter Cell-Based Assay
This assay measures the functional consequence of STAT6 inhibition within a cellular context.
-
Objective: To quantify the inhibition of IL-4-induced STAT6 transcriptional activity.
-
Principle: Use a stable cell line expressing a luciferase reporter gene under the control of a STAT6-responsive promoter.[13][14] STAT6 activation by IL-4 drives luciferase expression, which can be measured as a luminescent signal.
-
Methodology:
-
Cell Line: STAT6 Reporter Cell Line (e.g., transduced HepG2 or Ba/F3 cells).[13][14]
-
Cell Plating: Seed cells into a white, clear-bottom 96-well plate at a density of 1-5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serially diluted test compounds (typically 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Stimulate the cells with recombinant human IL-4 at its EC80 concentration (e.g., 10 ng/mL) to induce a robust but submaximal signal.[15] Incubate for 6-16 hours.
-
Lysis & Detection: Add a luciferase assay reagent (e.g., ONE-Step Luciferase Assay System) to lyse the cells and provide the substrate for luciferase.
-
Readout: Measure luminescence on a microplate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and unstimulated cells (100% inhibition). Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation/Controls:
-
Vehicle Control + IL-4: Maximum signal (0% inhibition).
-
Vehicle Control, No IL-4: Basal signal (defines 100% inhibition).
-
Reference Inhibitor: A known STAT6 pathway inhibitor (e.g., a JAK inhibitor or a previously reported STAT6 tool compound) to validate assay performance.
-
Protocols: Hit-to-Lead Optimization & SAR
Once initial hits are identified (e.g., Ki < 10 µM and IC50 < 10 µM), the next phase involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties (ADME).
Structure-Activity Relationship (SAR) Strategy
The core strategy is to systematically modify the R1, R2, and R3 positions (see Figure 2) and observe the effect on activity.
-
R1 (C4-position): Synthesize a library of analogs by reacting the C4-chloro group with various amines, thiols, or alcohols. This is the primary vector for exploring the core of the binding pocket.
-
R2 (N7-position): For promising C4-substituted cores, explore substitutions at the pyrrole nitrogen with different alkyl and aryl groups to probe for additional interactions and modulate physicochemical properties like solubility.
-
R3 (C5-position): While more synthetically challenging, modification of the methylsulfonyl group (e.g., to sulfonamides or other hydrogen bond acceptors/donors) can be explored later to fine-tune activity.
Data Presentation: Hypothetical SAR Table
The results of each synthetic cycle should be captured in a structured table to guide the next round of design.
| Compound ID | R¹ (at C4) | R² (at N7) | R³ (at C5) | STAT6 Kᵢ (nM) [Biochemical] | STAT6 IC₅₀ (nM) [Cellular] |
| Scaffold | -Cl | -H | -SO₂Me | >10,000 | >10,000 |
| HIT-001 | 4-fluoroaniline | -H | -SO₂Me | 8,500 | 9,200 |
| OPT-101 | 3-amino-phenol | -H | -SO₂Me | 950 | 1,100 |
| OPT-102 | 3-amino-phenol | -methyl | -SO₂Me | 450 | 520 |
| OPT-103 | 3-amino-phenol | -cyclopropylmethyl | -SO₂Me | 85 | 110 |
| LEAD-01 | 3-amino-phenol | -cyclopropylmethyl | -SO₂Me | 85 | 110 |
This data is illustrative and for demonstration purposes only.
Protocols: Lead Characterization & Validation
A lead compound should exhibit high potency (IC50 < 100 nM), good selectivity, and a confirmed mechanism of action.
Protocol: STAT Selectivity Profiling
-
Objective: To ensure the lead compound is selective for STAT6 over other STAT family members (STAT1, 2, 3, 4, 5a, 5b).
-
Methodology:
-
Perform binding assays (similar to Protocol 4.1) against a panel of all seven STAT proteins.
-
Alternatively, use cellular reporter assays specific to other STAT pathways (e.g., an IFN-γ stimulated STAT1 reporter line).
-
Analysis: A lead compound should display at least >100-fold selectivity for STAT6 over other STATs to minimize off-target effects.
-
Protocol: Mechanism of Action (MoA) - pSTAT6 Western Blot
-
Objective: To visually confirm that the inhibitor blocks the phosphorylation of STAT6 at Tyr641.
-
Methodology:
-
Cell Culture & Treatment: Use a responsive cell line (e.g., A549 or BEAS-2B human bronchial epithelial cells).[15] Seed cells and allow them to adhere. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Treat cells with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC50) for 2 hours.
-
Stimulation: Add IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phosphorylated STAT6 (pY641).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL (enhanced chemiluminescence) substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe for Total STAT6 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and that the compound does not degrade the STAT6 protein.
-
-
Self-Validation/Controls:
-
Negative Control: Unstimulated cells (should show no pSTAT6).
-
Positive Control: IL-4 stimulated, vehicle-treated cells (should show a strong pSTAT6 band).
-
Loading Control: Total STAT6 and β-actin (should be consistent across all lanes).
-
References
-
STAT6 - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Gampa, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Zhang, X. (2025). Turning Off STAT6 with a Targeted Degrader. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024). What are STAT6 inhibitors and how do they work? Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Czimmerer, Z., et al. (2018). STAT6 mediates repression of inflammatory enhancers and limits activation of macrophages. Immunity. Retrieved January 12, 2026, from [Link]
-
Gampa, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Retrieved January 12, 2026, from [Link]
-
Di Mauro, G., et al. (2023). STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases. Expert Review of Clinical Immunology. Retrieved January 12, 2026, from [Link]
-
Drug Hunter. (2025). STAT6: A Challenging Target Gains Traction Utilizing Degraders for Th2-Driven Disease. Drug Hunter. Retrieved January 12, 2026, from [Link]
-
Kaneshige, T., et al. (2025). Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
St-Hilaire, M., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology. Retrieved January 12, 2026, from [Link]
-
Hebenstreit, D., et al. (2006). Signaling mechanisms, interaction partners, and target genes of STAT6. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Xiong, H., et al. (2004). STAT4 and STAT6 regulate systemic inflammation and protect against lethal endotoxemia. The Journal of Immunology. Retrieved January 12, 2026, from [Link]
-
Miliaras, D., et al. (2021). STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. Pathology - Research and Practice. Retrieved January 12, 2026, from [Link]
-
Labiotech.eu. (2025). From undruggable to oral therapy: The rise of STAT6 degraders. Labiotech.eu. Retrieved January 12, 2026, from [Link]
-
Di Mauro, G., et al. (2023). STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases. PubMed. Retrieved January 12, 2026, from [Link]
-
Goenka, S., & Kaplan, M. H. (2011). Transcriptional regulation by STAT6. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Romagnoli, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Al-Ostath, O. A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved January 12, 2026, from [Link]
-
Nagashima, S., et al. (2011). Inhibition of STAT6 signaling in cell-based assays. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Monjarás-Ávila, A., et al. (2025). STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. Cellular & Molecular Immunology. Retrieved January 12, 2026, from [Link]
-
Eurofins Discovery. (n.d.). STAT6 Human SH2 Domain-Containing SH2scan KdELECT Binding LeadHunter Assay. Eurofins Discovery. Retrieved January 12, 2026, from [Link]
-
Dr. Oracle. (2025). What are the therapeutic applications and usage guidelines for Stat6 inhibitors? Dr. Oracle. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2023). The Discovery Process of a Novel STAT6 Inhibitor. Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
BioWorld. (2024). Deepcure discovers oral STAT6 inhibitors for type 2 inflammatory diseases. BioWorld. Retrieved January 12, 2026, from [Link]
-
Khan, R., et al. (2013). Live-Cell Imaging of the Association of STAT6-GFP with Mitochondria. PLOS One. Retrieved January 12, 2026, from [Link]
-
BPS Bioscience. (n.d.). STAT6 Luciferase Reporter Lentivirus. BPS Bioscience. Retrieved January 12, 2026, from [Link]
-
Zhang, X. (2025). Turning Off STAT6 with a Targeted Degrader. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
CPTAC Assay Portal. (n.d.). STAT6, CPTAC-5965. CPTAC Assay Portal. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). STAT6 signal transducer and activator of transcription 6 [Homo sapiens (human)]. Gene - NCBI. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Retrieved January 12, 2026, from [Link]
-
Davoll, J. (1960). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of the Chemical Society. Retrieved January 12, 2026, from [Link]
-
FirstWord Pharma. (2024). DeepCure Unveils STAT6 Inhibitor Program with Novel Oral Small Molecules Targeting Type 2 Inflammation. FirstWord Pharma. Retrieved January 12, 2026, from [Link]
- Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
- Williams, N. K., et al. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
Sources
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. mybiosource.com [mybiosource.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
Application and Protocol for the Synthesis of CSF1R Inhibitors Utilizing a 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, leveraging the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. Specifically, it outlines a strategic approach starting from 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for introducing diversity and optimizing pharmacological properties. This guide is designed to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis of these targeted therapeutic agents.
Introduction: The Therapeutic Promise of CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] In the context of oncology, CSF1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[3] Consequently, the development of small-molecule inhibitors targeting CSF1R has emerged as a promising therapeutic strategy.[4][5]
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, serving as a bioisostere for the purine ring system of ATP.[6] Its unique structural and electronic properties allow for the development of highly potent and selective inhibitors. This guide focuses on the synthetic utility of this compound, a key building block for the synthesis of next-generation CSF1R inhibitors.
The CSF1R Signaling Pathway
Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7][8] This phosphorylation event triggers the recruitment of various downstream signaling proteins, activating multiple cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][7] These pathways collectively regulate cell survival, proliferation, and differentiation. Inhibition of CSF1R with small molecules blocks this initial phosphorylation step, thereby abrogating the downstream signaling and cellular responses.
Caption: The CSF1R signaling cascade.
Synthetic Strategy: The Role of this compound
The 4-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is a key functional handle for introducing a wide range of amine-containing side chains via nucleophilic aromatic substitution (SNAr). This reaction is central to the synthesis of many kinase inhibitors. The 5-methylsulfonyl group serves to modulate the electronic properties of the heterocyclic core and can provide additional interaction points within the kinase active site, potentially enhancing potency and selectivity.
The general synthetic approach involves the coupling of the this compound core with a desired amine. The amine component is carefully chosen to occupy a specific pocket of the CSF1R active site, often guided by molecular modeling and structure-activity relationship (SAR) studies.
Safety Precautions
Disclaimer: This protocol is intended for use by trained professionals in a well-equipped laboratory setting. A thorough risk assessment should be conducted before commencing any chemical synthesis.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Solids: Avoid generating dust when handling the solid material.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Representative Synthetic Protocol
This protocol describes the synthesis of a generic CSF1R inhibitor from this compound and a representative amine, (R)-1-(pyridin-3-yl)ethan-1-amine. The conditions are based on established methodologies for SNAr reactions on similar scaffolds.[13]
Caption: General synthetic workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | N/A | 231.66 | Custom Synthesis |
| (R)-1-(pyridin-3-yl)ethan-1-amine | 38194-50-2 | 122.17 | Commercial Supplier |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Commercial Supplier |
| n-Butanol | 71-36-3 | 74.12 | Commercial Supplier |
| Ethyl Acetate | 141-78-6 | 88.11 | Commercial Supplier |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | In-house |
| Brine | N/A | N/A | In-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Commercial Supplier |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Commercial Supplier |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add n-butanol (approximately 0.1 M concentration of the starting material). To this suspension, add (R)-1-(pyridin-3-yl)ethan-1-amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Rationale: n-Butanol is a high-boiling polar solvent suitable for SNAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove any residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure desired product.
Characterization of the Final Product
Thorough characterization of the synthesized inhibitor is crucial to confirm its identity, purity, and structural integrity.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the structure and identify all proton environments. | The spectrum should show characteristic peaks for the pyrrolo[2,3-d]pyrimidine core, the methylsulfonyl group, and the (R)-1-(pyridin-3-yl)ethyl side chain. The disappearance of the starting material peaks and the appearance of new, shifted peaks will confirm the substitution.[7] |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | The spectrum will show the correct number of carbon signals corresponding to the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated value within a narrow tolerance (e.g., ± 5 ppm).[8] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. | A single major peak should be observed, with the purity typically expected to be >95% for use in biological assays. |
Conclusion
The synthetic route utilizing this compound offers a robust and flexible platform for the development of novel CSF1R inhibitors. The protocol and characterization methods outlined in this guide provide a solid foundation for researchers in the field of drug discovery to synthesize and validate these promising therapeutic agents. Careful execution of the synthetic steps, rigorous purification, and thorough analytical characterization are paramount to obtaining high-quality compounds for further biological evaluation.
References
-
ResearchGate. (n.d.). Proposed schematic depicting the CSF-1R mediated signaling in... Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral data of protonated BLZ945 and its metabolites as well as... Retrieved from [Link]
-
PubMed Central. (n.d.). Targeted systemic dendrimer delivery of CSF-1R inhibitor to tumor-associated macrophages improves outcomes in orthotopic glioblastoma. Retrieved from [Link]
-
ResearchGate. (n.d.). CSF-1R signaling pathways and the effects of CSF-1R inhibitors.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR characterization of BLZ945 (1), BLZ945-succinate linker (3), and... Retrieved from [Link]
-
MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
PubMed. (2014). Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite. Retrieved from [Link]
-
PubMed. (2021). BLZ945 derivatives for PET imaging of colony stimulating factor-1 receptors in the brain. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma. Retrieved from [Link]
-
PubMed. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
ResearchGate. (2010). Abstract 3629: BLZ945, a selective c-fms (CSF-1R) kinase inhibitor for the suppression of tumor-induced osteolytic lesions in bone. Retrieved from [Link]
-
MDPI. (n.d.). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from [Link]
-
Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways downstream of CSF1R. Binding of CSF-1 to its... Retrieved from [Link]
-
Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]
Sources
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the presence of structurally similar impurities. The most common route to this compound involves the oxidation of the corresponding thioether, 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This process can often lead to a mixture of the desired sulfone, the partially oxidized sulfoxide, and unreacted thioether. The successful isolation of the pure sulfone hinges on the effective separation of these three components, which have distinct polarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities are typically the starting material, 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (the sulfide), and the intermediate of the oxidation reaction, 4-chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine (the sulfoxide). The presence and ratio of these depend on the reaction conditions of the oxidation step.
Q2: My TLC shows three spots. How can I identify which is the sulfide, sulfoxide, and the desired sulfone?
A2: The polarity of these compounds increases with the oxidation state of the sulfur atom. Therefore, on a normal phase silica gel TLC plate, the sulfide will have the highest Rf value (least polar), followed by the sulfone, and then the sulfoxide, which is the most polar of the three and will have the lowest Rf value.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization can be an effective method for purifying this compound, especially for removing less polar impurities like the sulfide. However, its effectiveness for removing the more polar sulfoxide will depend on the chosen solvent system and the relative concentrations of the impurities. A combination of column chromatography followed by recrystallization often yields the best results.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: While sulfones are generally stable on silica gel, the pyrrolo[2,3-d]pyrimidine core can be sensitive to acidic conditions. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate), followed by flushing with the mobile phase before loading your sample.
Q5: What is the expected solubility of this compound?
A5: It is generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in common chromatography and recrystallization solvents like ethyl acetate, dichloromethane, and alcohols should be determined experimentally on a small scale to optimize the purification protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Co-elution of the sulfone and sulfoxide. | Optimize the solvent gradient for your column chromatography. A shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) will improve separation. Consider using a different solvent system, such as dichloromethane/methanol. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| Product is an Oil Instead of a Solid After Purification | Presence of residual solvent or impurities. | Ensure all solvent is removed under high vacuum. If the product is still an oil, it likely contains impurities. Re-purify using column chromatography with a very shallow gradient or attempt recrystallization from a suitable solvent system. |
| Low Recovery from Recrystallization | The product is too soluble in the chosen cold solvent. | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. You may need to use a co-solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane). |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crashing out of solution prematurely. | |
| Multiple Spots on TLC of a "Pure" Fraction | Decomposition on the TLC plate. | Spot the sample and develop the TLC plate immediately. If the silica on the TLC plate is acidic, consider using TLC plates with a neutral adsorbent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of the target sulfone from its less polar sulfide and more polar sulfoxide impurities.
1. Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a suitable volume of the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Stir gently to create a uniform slurry and allow it to stand for a few minutes to release trapped air.
2. Packing the Column:
-
Secure a flash chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better resolution.
-
Carefully add the dry-loaded sample onto the sand layer in the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A suggested gradient is from 10% to 60% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude material with a low level of less polar impurities.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure product in a few drops of a potential solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexane) by gentle heating.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the product is highly soluble when hot and poorly soluble when cold, and in which the impurities are either very soluble or insoluble at all temperatures.
2. Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: Relative polarities and TLC separation of the target sulfone and its common impurities.
References
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
MDPI. (2018). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Retrieved from [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
Technical Support Center: Preventing Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates
Welcome to the technical support center for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a foundational building block in the synthesis of numerous kinase inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib, its stability is paramount to achieving high-yield, high-purity outcomes.[1][2]
The primary challenge encountered with this scaffold is its susceptibility to hydrolysis, which can revert the active chloro-intermediate back to its hydroxy precursor, halting reactions and complicating purification. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and the chemical reasoning behind our recommended solutions to help you navigate and master the handling of this versatile compound.
Troubleshooting Guide & Core Concepts
This section addresses specific issues encountered during the synthesis, work-up, purification, and storage of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Each answer is structured to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemistry.
Section 1: Understanding the "Why" — The Mechanism of Instability
Question: Why is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine so prone to hydrolysis?
Answer: The susceptibility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to hydrolysis is rooted in the electronic properties of its fused ring system. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the electron-withdrawing nitrogen atoms. This electron deficiency makes the carbon atom at the C4 position highly electrophilic.
The chlorine atom at this position is a good leaving group. Consequently, the C4 carbon is an inviting target for nucleophilic attack by water or hydroxide ions. This process, known as nucleophilic aromatic substitution (SNAr), is the primary pathway for hydrolysis. The reaction is often accelerated in the presence of acids or bases.[3][4]
Below is a diagram illustrating the hydrolysis mechanism under basic conditions, which is a common failure mode during aqueous work-ups.
Section 2: Issues During Synthesis & Coupling Reactions
Question: My Suzuki coupling reaction is stalling, and TLC/LC-MS analysis shows the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-one. What's wrong?
Answer: This is a classic case of competitive hydrolysis. The conditions required for many palladium-catalyzed cross-coupling reactions—typically involving an aqueous basic solution (like Na₂CO₃ or K₂CO₃) and heat—are also ideal conditions for hydrolyzing your starting material. The hydroxide ions in the aqueous base are competing with your boronic acid partner as a nucleophile.
Recommended Solutions:
-
Use Anhydrous Conditions: If possible, switch to a non-aqueous base/solvent system. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often be used with anhydrous solvents like dioxane, toluene, or DMF. This physically removes the primary competing nucleophile (water).
-
Protect the Pyrrole Nitrogen: The N-H of the pyrrole ring can be acidic and can interfere with some coupling reactions. Protecting it, for example as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, can improve solubility and reaction efficiency. The tosyl group is particularly useful as it can be removed under basic conditions post-coupling.
-
Optimize the Base: Use the mildest base possible that still facilitates the catalytic cycle. Sometimes, a weaker base like potassium bicarbonate (KHCO₃) can provide the right balance, promoting the coupling reaction while minimizing hydrolysis.[5]
-
Lower the Temperature: While this may slow down your desired reaction, it will disproportionately slow down the hydrolysis. Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., 60-80 °C instead of reflux).[6]
Question: I'm attempting a nucleophilic substitution with an amine, but I'm getting low yields and significant hydrolysis byproduct. How can I improve this?
Answer: This is another scenario of competing nucleophiles. The key is to optimize conditions to favor the amination over hydrolysis.
Recommended Solutions:
-
Solvent Choice is Critical: While some aminations can be promoted in water with careful pH control, it is often safer to use a polar aprotic solvent like DMF, DMSO, or NMP.[7][8] Alcohols like isopropanol can also be effective but may lead to ether side products (solvolysis).
-
Control the Stoichiometry of Acid/Base: If the reaction requires a base to scavenge the HCl byproduct, use a non-nucleophilic, hindered organic base like N,N-diisopropylethylamine (DIPEA).[1] If the reaction is acid-catalyzed, use only a catalytic amount of acid (e.g., 0.1 equivalents) to minimize promoting hydrolysis.[8][9]
-
Increase Nucleophile Concentration: Use a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) to outcompete any residual water in the solvent.
Section 3: Problems During Work-up and Purification
Question: My reaction is clean by in-situ monitoring, but my product decomposes during the aqueous work-up. How should I quench my reaction?
Answer: The work-up is the most common stage for unintentional hydrolysis. This is particularly true for reactions that use reagents like phosphorus oxychloride (POCl₃), where the quench is highly exothermic and generates strong acids.[5]
Recommended Solutions:
-
Reverse Quench: Instead of adding water or base to your reaction mixture, slowly add your reaction mixture to a vigorously stirred, cold (0 °C) solution of a weak base. This maintains better temperature and pH control.
-
Use a Bicarbonate Buffer: Quench into a saturated solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[5] Avoid strong bases like NaOH or KOH, as the high localized pH will rapidly hydrolyze the product.[3][5] The goal is to neutralize the acid to a pH of 7-8.
-
Minimize Contact Time: Do not let your organic product sit in an aqueous layer for extended periods. As soon as the quench and neutralization are complete, extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane), separate the layers promptly, and dry the organic phase.
Question: My compound is degrading on my silica gel column. Is this normal and how can I prevent it?
Answer: Yes, this is a known issue. Standard silica gel is acidic (pH ~4-5) and contains adsorbed water. This combination creates a perfect microenvironment for on-column hydrolysis of acid-sensitive compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Recommended Solutions:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the desired mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 for reverse-phase chromatography.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization is often a superior purification method that avoids these issues entirely. Toluene has been reported as a suitable solvent for this purpose.[5]
Section 4: Storage and Handling
Question: How should I store 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives to ensure long-term stability?
Answer: The key to long-term stability is to protect the compound from atmospheric moisture and acidic/basic environments.
Recommended Storage Protocol:
-
Container: Store in a tightly sealed, airtight container. A vial with a PTFE-lined cap is ideal.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store in a cool, dry place.[3][10] Refrigeration is recommended.
-
Location: Keep away from strong acids, bases, and oxidizing agents.[3]
Key Experimental Protocols
Protocol 1: Anhydrous Suzuki Coupling
This protocol is designed to minimize hydrolysis by eliminating water from the reaction.
-
Setup: To a flame-dried or oven-dried flask under an Argon or Nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude material can then be purified by a non-aqueous method, such as recrystallization or chromatography on neutralized silica.
Protocol 2: Hydrolysis-Minimizing Aqueous Work-up
This protocol is for quenching reactions, especially those using POCl₃, while minimizing product degradation.
-
Preparation: Prepare a separate flask containing a vigorously stirred, ice-cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reverse Quench: Using a dropping funnel or syringe pump, add the cooled reaction mixture slowly and dropwise to the bicarbonate solution. Ensure the temperature of the quench solution does not rise above 10 °C.
-
pH Check: After the addition is complete, check the pH of the aqueous slurry. If it is still acidic, add more solid NaHCO₃ until the pH is stable between 7 and 8.
-
Extraction: Promptly transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH for Work-up | 7.0 - 8.0 | Minimizes both acid and base-catalyzed hydrolysis. Strong bases are particularly detrimental.[3][5] |
| Quenching Agent | Saturated NaHCO₃ (aq) | Weak base provides effective neutralization without creating a strongly basic environment that promotes hydrolysis.[5] |
| Coupling Base | K₃PO₄, Cs₂CO₃ (anhydrous) | Effective for cross-coupling while allowing for anhydrous conditions, removing water as a competing nucleophile. |
| Purification | Neutralized Silica Gel / Recrystallization | Standard silica is acidic and can cause on-column degradation. Neutralization or avoiding chromatography is preferred. |
| Storage | Cool, Dry, Inert Atmosphere | Protects against degradation from atmospheric moisture.[3][10] |
Frequently Asked Questions (FAQs)
Q1: Can I use other chlorinating agents besides POCl₃? A: While POCl₃ is the most common reagent for converting 7H-pyrrolo[2,3-d]pyrimidin-4-one to the 4-chloro derivative, other reagents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃/PCl₅ have been reported.[5] The choice may depend on the specific substrate and desired reaction conditions.
Q2: Is the N-H on the pyrrole ring acidic? A: Yes, the pyrrole N-H is weakly acidic. While it often does not need to be protected for many reactions, its deprotonation under certain basic conditions can lead to side reactions or solubility issues. Protection (e.g., with a tosyl group) is a common strategy to circumvent these issues, especially in large-scale synthesis.
Q3: My compound is an off-white or light brown solid. Is it pure? A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is typically a white to light-colored or off-white crystalline solid.[3][4] A brown color may indicate the presence of impurities or slight decomposition. Purity should always be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Tofacitinib synthesis. UNL. [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
troubleshooting low conversion rates in 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine reactions
Welcome to the technical support center for 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this highly functionalized heterocyclic building block. Here, we move beyond simple protocols to explain the chemical causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your synthetic routes.
Introduction: Understanding the Reactivity Profile
The this compound scaffold is a potent building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors.[1] Its reactivity is dominated by two key features:
-
The C4-Chloride : The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of both the pyrimidine ring nitrogens and the adjacent C5-methylsulfonyl group.[2]
-
The C5-Methylsulfonyl Group : This powerful electron-withdrawing group enhances the electrophilicity of the pyrimidine ring, making the C4-position exceptionally susceptible to nucleophilic attack. It also influences the electronic properties of the entire scaffold.
Low conversion rates in reactions with this substrate are rarely arbitrary. They are typically rooted in suboptimal reaction conditions that fail to account for the substrate's unique electronic nature or stability profile. This guide will address the most common issues in a question-and-answer format.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions, particularly with amine nucleophiles, are the most common application for this substrate. Low yields or incomplete conversion can almost always be traced back to a few key parameters.
FAQ 1: My SNAr reaction with an amine nucleophile is stalling, showing significant starting material even after prolonged reaction times. What's going wrong?
This is a classic issue that can stem from several factors, from the nature of your nucleophile to the reaction environment.
Root Cause Analysis:
-
Insufficient Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Weakly basic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react sluggishly.[3]
-
Suboptimal Solvent Choice: SNAr reactions proceed via a charged intermediate (a Meisenheimer complex). The ideal solvent must stabilize this intermediate without deactivating the nucleophile.
-
Inadequate Temperature: While the substrate is highly activated, sufficient thermal energy is still required to overcome the activation barrier, especially for less reactive nucleophiles.
-
Protonation Issues: The reaction generates one equivalent of HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic.[4] This can effectively halt the reaction.
Troubleshooting Protocol:
-
Assess Your Nucleophile: For anilines, those with a pKa below 1 may be unsuitable for certain conditions.[3] For aliphatic amines, ensure they are not sterically encumbered near the nitrogen atom.
-
Solvent Optimization: Switch to a polar aprotic solvent like DMF, DMSO, or n-BuOH. These solvents are excellent at stabilizing the charged intermediate and do not overly solvate the amine, preserving its nucleophilicity.[5] Avoid protic solvents like water or ethanol unless under specific, acid-promoted conditions, as they can lead to competing solvolysis side products.[4]
-
Increase Reaction Temperature: Incrementally increase the temperature. A common range for these reactions is 80-120 °C.[5] Monitor by TLC or LCMS to ensure the starting material is not degrading.
-
Add a Non-Nucleophilic Base: To quench the generated HCl, add 1.5-2.0 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] This is critical to keep your primary or secondary amine nucleophile in its active, deprotonated state.
Table 1: Recommended Starting Conditions for SNAr Amination
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | n-BuOH, DMF, or DMSO | Polar aprotic solvents stabilize the charged intermediate without deactivating the amine nucleophile. |
| Base | DIPEA (1.5-2.0 equiv.) | Scavenges in-situ generated HCl, preventing protonation and deactivation of the amine nucleophile.[5] |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier, especially for less reactive nucleophiles. |
| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a reasonable reaction rate without causing solubility issues. |
FAQ 2: After workup, I've recovered mostly the 4-hydroxy starting material, even though my in-process reaction monitoring showed full conversion. What happened?
This is a very common and deceptive problem caused by the hydrolysis of the product or, more likely, the unreacted starting material during aqueous workup.
Root Cause Analysis:
The C4-Cl bond is susceptible to hydrolysis, particularly under non-neutral pH conditions. Quenching the reaction mixture, which may be basic (from DIPEA) or acidic (if HCl was not fully quenched), with water can rapidly convert the 4-chloro compound back to its 4-hydroxy (pyrimidin-4-one) tautomer.[6]
Troubleshooting Workflow:
The key is to maintain a neutral pH and minimize contact with water during the workup.
Caption: A workflow for minimizing hydrolysis during workup.
Step-by-Step Hydrolysis Prevention Protocol:
-
Cool the Reaction: Once the reaction is complete, cool it to room temperature.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Neutralize Carefully: Instead of quenching directly with water, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, or with a dilute ammonium chloride (NH₄Cl) solution to neutralize a strong base.[6] Aim for a final aqueous pH of 7-8.
-
Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful tool for installing carbon-carbon bonds at the C4-position. However, the electron-deficient nature of this substrate makes it prone to specific side reactions if not handled correctly.
FAQ 3: My Suzuki coupling reaction is giving me a significant amount of the dehalogenated byproduct (H at the C4-position). How can I prevent this?
Dehalogenation is a common plague in cross-coupling reactions of electron-deficient halides. It arises from competing pathways within the catalytic cycle.
Root Cause Analysis:
-
Inefficient Transmetalation: The key C-C bond-forming step is transmetalation from the boronic acid to the palladium center. If this step is slow, the Pd(II)-Ar intermediate has time to undergo side reactions.
-
Protonolysis: Trace water or protic solvents can react with the Pd(II)-Ar intermediate, leading to the undesired dehalogenated product.
-
Radical Reactions: Under certain conditions, single-electron transfer processes can lead to radical-based dehalogenation.[3]
-
Base-Induced Boronic Acid Degradation: Some bases can promote the decomposition of the boronic acid before it has a chance to participate in the catalytic cycle.
Troubleshooting Protocol:
-
Choice of Base is Critical: For Suzuki couplings, a common cause of failure is the base. Switch from weaker bases like Na₂CO₃ to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. These bases are more effective at promoting the transmetalation step, which outcompetes the dehalogenation pathway.[7]
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. While some Suzuki reactions benefit from a small amount of water, excess water can promote protonolysis. Degassing the solvent by bubbling with argon or nitrogen is crucial to remove oxygen, which can degrade the palladium catalyst.[7]
-
Select the Right Catalyst/Ligand: For electron-deficient halides, a more electron-rich and bulky phosphine ligand can accelerate the rate-limiting oxidative addition and subsequent steps. Consider switching from Pd(PPh₃)₄ to a catalyst system with a more specialized ligand, such as XPhos or SPhos, often available as pre-formed G2 or G3 palladacycles.[8]
-
Temperature Control: Do not overheat the reaction. Higher temperatures can accelerate catalyst decomposition and side reactions. Start at a moderate temperature (e.g., 80 °C) and only increase if necessary.
Caption: Simplified Suzuki catalytic cycle highlighting the dehalogenation side reaction.
Table 2: Key Parameters for Optimizing Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Optimized Condition (to prevent dehalogenation) | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, XPhos/SPhos Palladacycles | More electron-rich, bulky ligands accelerate oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to side reactions.[8] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-nucleophilic bases facilitate the transmetalation step more effectively, outcompeting protonolysis.[7] |
| Solvent | Dioxane/Water | Anhydrous Dioxane, Toluene, or 2-MeTHF | Minimizes the source of protons for the undesired dehalogenation side reaction. |
| Additives | None | None | Additives are generally not required if the primary conditions are optimized. |
Section 3: General Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization will likely be necessary for your specific substrate.
Protocol 1: General Procedure for SNAr Amination
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add Reagents: Add the desired amine nucleophile (1.1-1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Add Solvent: Add anhydrous n-butanol (to a concentration of 0.2 M).
-
Reaction: Heat the mixture to 100-120 °C and stir until reaction completion is observed by TLC or LCMS (typically 4-24 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 volumes). Wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and anhydrous, degassed 1,4-dioxane (to a concentration of 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is observed by TLC or LCMS (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.
-
Bjørnstad, F., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. Available at: [Link]
-
Svergja, H., et al. (2018). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Al-Rashida, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. Available at: [Link]
Sources
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. srinichem.com [srinichem.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the scale-up synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust, scalable, and reproducible manufacturing process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on the critical chlorination and oxidation steps.
Issue 1: Low Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor)
Question: My reaction to form the chlorinated precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from 7H-pyrrolo[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) shows complete consumption of the starting material by TLC, but after aqueous workup, I predominantly recover the starting material. What is causing this?
Answer: This is a frequent challenge and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to hydrolysis, especially in the presence of strong acids or bases. The quenching of excess POCl₃ is a critical step where this hydrolysis often occurs.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is highly advisable to remove the excess POCl₃ by distillation under reduced pressure. This significantly minimizes the exothermicity of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.
-
Careful Quenching: A "reverse quench" is the preferred method for large-scale operations. This involves slowly and carefully adding the cooled reaction mixture to crushed ice or a vigorously stirred ice-water mixture. This method helps to control the exothermic reaction and maintain a low temperature.
-
pH Control During Neutralization: Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Avoid strong bases like sodium hydroxide (NaOH), which can accelerate the hydrolysis of the product. The pH should be carefully adjusted to a neutral or slightly basic range (pH 7-8).
Issue 2: Incomplete Oxidation of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Question: During the oxidation of the methylsulfanyl intermediate to the desired methylsulfonyl product, I am observing incomplete conversion and the presence of the sulfoxide intermediate. How can I drive the reaction to completion?
Answer: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete conversion is a common issue and can be addressed by modifying the reaction conditions.
Recommended Solutions:
-
Stoichiometry of the Oxidant: Ensure that at least two equivalents of the oxidizing agent are used. For large-scale reactions, a slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.
-
Reaction Temperature and Time: The oxidation from sulfoxide to sulfone often requires more forcing conditions (higher temperature or longer reaction time) than the initial oxidation of the sulfide. Carefully monitor the reaction progress by a suitable analytical method like HPLC to determine the optimal reaction time and temperature.
-
Choice of Oxidant: While various oxidants can be used, some are more effective for the complete oxidation to the sulfone.[1] Consider using reagents known for their robustness in large-scale oxidations, such as:
-
Hydrogen Peroxide with a Catalyst: Niobium carbide has been shown to be effective in catalyzing the oxidation of sulfides to sulfones using hydrogen peroxide.[1]
-
Urea-Hydrogen Peroxide and Phthalic Anhydride: This combination provides a metal-free and environmentally benign option for the oxidation of sulfides to sulfones.[1]
-
Oxone® (Potassium Peroxymonosulfate): This is a versatile and powerful oxidizing agent often used in industrial settings.
-
Issue 3: Formation of Impurities During Oxidation
Question: I am observing the formation of several unknown impurities during the oxidation step, leading to a difficult purification process. What are the likely side reactions and how can I minimize them?
Answer: Besides the sulfoxide intermediate, other impurities can arise from over-oxidation or degradation of the heterocyclic core, especially under harsh reaction conditions.
Potential Side Reactions and Solutions:
| Potential Impurity | Likely Cause | Recommended Solution |
| N-Oxides | Oxidation of the nitrogen atoms in the pyrimidine ring. | Use a more selective oxidizing agent. Control the reaction temperature and stoichiometry of the oxidant carefully. |
| Ring-Opened Products | Degradation of the pyrrolo[2,3-d]pyrimidine ring system under harsh oxidative or acidic/basic conditions. | Maintain a controlled temperature and pH throughout the reaction and workup. |
| Chlorinated Byproducts | Reaction with the chloride from the starting material under certain oxidative conditions. | The choice of a suitable solvent and careful control of reaction parameters are crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process, which is illustrated in the workflow diagram below. The key steps are the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination, introduction of the methylsulfanyl group, and finally, oxidation to the methylsulfonyl product.
Q2: How can I purify the final product on a large scale?
A2: For large-scale purification, recrystallization is generally preferred over chromatography. The choice of solvent is critical and should be determined through solubility studies. A good recrystallization solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain in the mother liquor. Common solvent systems for similar heterocyclic compounds include isopropanol, ethanol, acetonitrile, or mixtures with water.
Q3: What analytical methods are recommended for monitoring the synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the most suitable method for both in-process control and final purity assessment. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Q4: Is this compound a stable compound?
A4: While specific stability data for this compound is not extensively published, heterocyclic compounds containing sulfonyl groups are generally stable under normal storage conditions (cool, dry, and dark). However, the presence of the chloro-substituent on the pyrimidine ring suggests a potential for hydrolysis under strongly acidic or basic conditions. Formal stability studies are recommended to establish appropriate storage and handling procedures.
Experimental Protocols & Visualizations
Proposed Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Chlorination Step
Caption: Decision tree for troubleshooting low yield in the chlorination step.
References
-
Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 2006, 106(7), 2943-89. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Sources
Technical Support Center: Characterization of Impurities in 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. As a crucial intermediate in the synthesis of various kinase inhibitors, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of impurities in its synthesis.
I. Synthetic Pathway and Potential Impurities
The synthesis of this compound typically proceeds through a two-step process starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the methylthio group followed by oxidation presents several potential pitfalls where impurities can arise.
Figure 1: Synthetic pathway and major potential impurities.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, with a focus on impurity characterization.
Issue 1: Multiple Spots on TLC/Peaks in HPLC After Oxidation
Question: My reaction mixture shows the consumption of the starting material (4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine), but my TLC and HPLC show multiple new spots/peaks close to the expected product. What are these and how can I confirm their identity?
Answer: This is a common observation in the oxidation of sulfides to sulfones. The most likely impurities are the unreacted starting material (Impurity A) and the intermediate sulfoxide (Impurity B).
Causality:
-
Incomplete Oxidation: Insufficient oxidant or reaction time can lead to the presence of the starting methylthio- compound (Impurity A).
-
Partial Oxidation: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not driven to completion, this sulfoxide (Impurity B) will remain as a significant impurity.[1]
Troubleshooting and Characterization Workflow:
Figure 2: Workflow for identifying oxidation-related impurities.
Detailed Protocols:
-
Protocol 1: HPLC-UV Analysis for Impurity Profiling A well-developed HPLC method is crucial for separating the starting material, intermediate, and final product.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a lower percentage of Acetonitrile and gradually increase to elute the more nonpolar components. A suggested starting gradient is 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Protocol 2: LC-MS for Confirmation of Impurity Identity LC-MS is a powerful tool for confirming the identity of impurities by providing molecular weight information.[3]
-
Utilize the same HPLC conditions as described in Protocol 1.
-
Couple the HPLC system to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Scan a mass range that includes the expected molecular weights of the product and impurities (e.g., m/z 150-300).
-
Compare the observed m/z values with the theoretical masses of the protonated molecules [M+H]⁺.
-
Expected Data Summary:
| Compound | Impurity ID | Expected [M+H]⁺ (m/z) | Relative Retention Time (RRT) |
| 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | A | 216.0 | ~1.2 - 1.5 |
| 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine | B | 232.0 | ~0.8 - 0.9 |
| This compound | Product | 248.0 | 1.0 |
Note: RRT values are approximate and will vary depending on the specific HPLC method.
Issue 2: Appearance of a More Polar Impurity During Workup or on Standing
Question: After purification, I have a pure product. However, upon storage or during aqueous workup, a new, more polar spot appears on my TLC. What could this be?
Answer: This is likely due to the hydrolysis of the 4-chloro group, leading to the formation of 5-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Impurity C).
Causality: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is known to be sensitive to moisture and unstable in the presence of strong acids and bases, which can lead to hydrolysis of the chloro group.[4] This susceptibility is a common characteristic of chloro-substituted electron-deficient heterocycles.
Troubleshooting and Characterization:
-
Minimize Water and Extreme pH: During workup, use anhydrous solvents and mild bases (e.g., sodium bicarbonate) for neutralization to minimize hydrolysis.[4] Store the final product under anhydrous conditions.
-
Forced Degradation Study: To confirm the identity of this degradation product, a forced degradation study can be performed.[5]
-
Acidic Hydrolysis: Dissolve a small sample of the pure product in a solution of 0.1 M HCl in 50:50 acetonitrile/water and heat at 60 °C for a few hours.
-
Basic Hydrolysis: Dissolve a small sample in a solution of 0.1 M NaOH in 50:50 acetonitrile/water and keep at room temperature for a few hours.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to see if the degradation product matches the impurity observed.
-
Expected Data for Impurity C:
| Impurity Name | Impurity ID | Expected [M+H]⁺ (m/z) |
| 5-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | C | 230.0 |
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for characterizing these impurities?
A1: A combination of techniques is ideal:
-
HPLC with UV detection: For routine purity checks and quantification of known impurities.[6]
-
LC-MS: For confirmation of the identity of known impurities and identification of unknown impurities by providing molecular weight information.[3]
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of unknown impurities with high accuracy.
-
NMR Spectroscopy: For the definitive structural elucidation of isolated impurities. 1H and 13C NMR will provide information on the connectivity of atoms.
Q2: How can I isolate the sulfoxide impurity (Impurity B) for use as a reference standard?
A2: You can synthesize the sulfoxide selectively by carefully controlling the oxidation of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. Using one equivalent of an oxidizing agent like m-CPBA at a low temperature (e.g., 0 °C) can favor the formation of the sulfoxide over the sulfone.[7] The reaction should be carefully monitored by TLC or HPLC, and quenched once the starting material is consumed but before significant formation of the sulfone. The sulfoxide can then be purified by column chromatography.
Q3: My NMR spectrum of the final product is complex. What are the expected chemical shifts?
-
Pyrrolo[2,3-d]pyrimidine core protons: Expect signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 will likely be a singlet around δ 8.7 ppm. The pyrrole protons will appear as doublets.
-
Methylsulfonyl group (SO₂CH₃): A sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.
-
NH proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent dependent.
Q4: What are the regulatory guidelines for controlling these impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A). These guidelines outline the thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. It is essential to identify and characterize any impurity present above the identification threshold. Forced degradation studies are also a key regulatory requirement to demonstrate the stability-indicating nature of your analytical methods.[9]
Q5: What is the purpose of a forced degradation study?
A5: Forced degradation (or stress testing) studies are conducted to:
-
Identify the likely degradation products that could form under various storage and handling conditions.[5]
-
Elucidate the degradation pathways of the drug substance.
-
Demonstrate the specificity of the analytical method to separate the main component from its degradation products (i.e., to prove it is a "stability-indicating" method).[9]
-
Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[10]
IV. References
-
Wang, S., et al. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(15), 2788. [Link]
-
ResearchGate. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Kaczmarek, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]
-
Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(2), 54-66. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Google Patents. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
-
International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
-
Semantic Scholar. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
Royal Society of Chemistry. (2020). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 18(3), 456-460. [Link]
-
National Center for Biotechnology Information. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
ResearchGate. (n.d.). Selectively synthesis of sulfone and sulfoxide. [Link]
-
ResearchGate. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
Google Patents. (2014). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Royal Society of Chemistry. (2021). Recent progress in the modification of heterocycles based on the transformation of DMSO. [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
ResearchGate. (2010). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). [Link]
-
PubMed. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. [Link]
-
Royal Society of Chemistry. (2007). Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles. Chemical Communications, (2), 174-176. [Link]
Sources
- 1. 4-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Nucleophilic Substitution on 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the optimization of nucleophilic substitution reactions on 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction: Understanding the Substrate
The this compound scaffold is a highly electron-deficient heterocyclic system. The presence of the pyrimidine ring, the C4-chloro leaving group, and the potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the C5 position collectively render the C4-position exceptionally electrophilic and ripe for nucleophilic aromatic substitution (SNAr).[1][2] This heightened reactivity, while advantageous for facilitating the reaction, also presents unique challenges that require careful optimization of reaction conditions to prevent side reactions and ensure high product yield and purity.
This guide will walk you through the critical parameters of this reaction, from the choice of solvent and base to the management of common side reactions, providing you with the knowledge to navigate the intricacies of this powerful transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Formation with Complete Consumption of Starting Material
Question: My TLC/LC-MS analysis shows that my starting material, this compound, is fully consumed, but I am not observing the desired product. What could be the cause?
Answer: This is a common issue when working with highly activated substrates. The likely culprits are either product degradation under the reaction conditions or the formation of undesired side products.
Possible Causes & Solutions:
-
Solvolysis (Hydrolysis/Alcoholysis): If you are using a protic solvent such as water, methanol, or ethanol, the solvent itself can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy byproduct. This is particularly problematic if the reaction is run under acidic or strongly basic conditions.[1]
-
Solution: Switch to an aprotic solvent like DMF, DMSO, acetonitrile, or THF. If a protic solvent is necessary, ensure the reaction is run under neutral or mildly basic conditions and at the lowest possible temperature.
-
-
N7-Alkylation/Arylation: The N7-proton of the pyrrole ring is acidic and can be deprotonated by a base, creating a competing nucleophilic site. This can lead to the formation of N7-substituted byproducts, especially if your nucleophile is also a good alkylating or arylating agent. The electron-withdrawing sulfonyl group at C5 will increase the acidity of the N7-proton, making this side reaction more likely.
-
Solution:
-
Protecting Group Strategy: Protect the N7-position with a suitable protecting group, such as a tosyl (Ts) or a phenylsulfonyl (SO₂Ph) group, prior to the SNAr reaction.[1][3] This will eliminate the possibility of N7-alkylation. The protecting group can be removed post-substitution.
-
Careful Base Selection: If you wish to avoid a protection-deprotection sequence, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize deprotonation of the N7-position. Alternatively, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can be effective.[1][4]
-
-
-
Product Instability: The product itself may be unstable under the reaction conditions, especially at elevated temperatures.
-
Solution: Monitor the reaction closely by TLC or LC-MS at regular intervals. Once the starting material is consumed, work up the reaction immediately. Consider running the reaction at a lower temperature for a longer period.
-
Issue 2: Incomplete Reaction or Sluggish Conversion
Question: My reaction is very slow or stalls before completion, even at elevated temperatures. What can I do to improve the conversion rate?
Answer: While the 5-methylsulfonyl group strongly activates the substrate, other factors can still hinder the reaction rate.
Possible Causes & Solutions:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough.
-
Solution: If using a neutral amine, consider adding a base to deprotonate it in situ, generating a more nucleophilic amide. For alcohol or thiol nucleophiles, using a base to form the corresponding alkoxide or thiolate is standard practice.
-
-
Steric Hindrance: Bulky groups on the nucleophile or near the reaction center on the pyrimidine ring can slow down the reaction.
-
Solution: Increase the reaction temperature or switch to a higher-boiling point solvent. However, be mindful of potential side reactions at higher temperatures. Using a less sterically hindered nucleophile, if possible, is another option.
-
-
Inadequate Solvent: The chosen solvent may not be optimal for the reaction.
-
Solution: For SNAr reactions, polar aprotic solvents like DMF, DMSO, and NMP are generally excellent choices as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this nucleophilic substitution?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the addition of the nucleophile to the electron-deficient C4-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. The strongly electron-withdrawing methylsulfonyl group at C5 plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.
Caption: SNAr Mechanism on the Pyrrolopyrimidine Core
Q2: Do I need to protect the N7-position of the pyrrole ring?
A2: It is highly recommended, especially when using a strong base. The C5-methylsulfonyl group significantly increases the acidity of the N7-proton, making it susceptible to deprotonation. The resulting anion can compete with your desired nucleophile, leading to N7-substituted side products. Protecting groups like tosyl (Ts) or phenylsulfonyl (SO₂Ph) are effective at preventing this side reaction.[1][3]
Q3: What are the recommended solvents and bases for this reaction?
A3: The choice of solvent and base is critical for success. The following table provides a general guideline:
| Nucleophile Type | Recommended Solvents | Recommended Bases | Temperature Range (°C) |
| Primary/Secondary Amines | DMF, DMSO, n-BuOH, ACN | DIPEA, K₂CO₃, Cs₂CO₃ | 25 - 120 |
| Anilines | Water, 2-Propanol, DMF | HCl (catalytic), DIPEA | 60 - 120 |
| Alcohols/Phenols | THF, DMF, DMSO | NaH, K₂CO₃, Cs₂CO₃ | 0 - 100 |
| Thiols/Thiophenols | DMF, DMSO, THF | K₂CO₃, Cs₂CO₃, NaH | 0 - 80 |
Note: These are starting recommendations and may require further optimization for your specific substrate and nucleophile.
Q4: How can I purify the final product?
A4: Purification can often be achieved by standard silica gel column chromatography. If your product contains a basic nitrogen atom, an acid-base extraction can be a powerful purification technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.[1]
Experimental Protocols
Protocol 1: General Procedure for Amination (Basic Conditions)
This protocol is a general starting point for the reaction of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.2 - 1.5 eq.).
-
Add an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as DIPEA (2.0 - 3.0 eq.) or K₂CO₃ (2.0 - 3.0 eq.).[1]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N7-Protection using Phenylsulfonyl Chloride
This protocol describes the protection of the N7-position, which is recommended before carrying out the nucleophilic substitution.
Caption: Workflow for N7-Protection
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]
- Xia, Z., Huang, R., Zhou, X., et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113711 (2021).
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]
-
pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit - Semantic Scholar. Available at: [Link]
-
Haloselectivity of Heterocycles - Baran Lab. Available at: [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. Available at: [Link]
-
Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Guide to the Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, most notably Janus kinase (JAK) inhibitors. The title compound, 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate in the synthesis of numerous clinically significant molecules. Its strategic functionalization allows for the introduction of diverse pharmacophores, making the efficiency and scalability of its synthesis a paramount concern for drug development professionals.
This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate. By dissecting the underlying chemical principles and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions based on their specific laboratory and developmental needs.
Route 1: Post-Cyclization Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
This approach commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and introduces the methylsulfonyl group at the C5 position through a multi-step sequence. This strategy offers the flexibility to introduce a variety of substituents at the 5-position from a common intermediate.
Logical Workflow for Route 1
Caption: Sequential functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Step 1: Electrophilic Iodination of the Pyrrole Ring
The initial step involves the regioselective iodination of the electron-rich pyrrole ring at the C5 position. This is a classic electrophilic aromatic substitution reaction.
Experimental Protocol:
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a dry reaction flask, N-iodosuccinimide (NIS) (1.60 g, 7.16 mmol) is added. The resulting mixture is stirred vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under vacuum to remove the solvent. The residue is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Mechanistic Insight: The pyrrole ring of the 7-deazapurine core is highly activated towards electrophilic substitution, with the C5 position being the most nucleophilic. NIS serves as a source of an electrophilic iodine species (I+), which is readily attacked by the pyrrole ring to form the iodinated product.
Step 2: Copper-Catalyzed Methylthiolation
The introduction of the methylthio group is achieved via a copper-catalyzed cross-coupling reaction. This transformation leverages the reactivity of the C-I bond established in the previous step.
Experimental Protocol:
In a microwave-compatible vial, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.36 mmol), sodium thiomethoxide (38 mg, 0.54 mmol), copper(I) iodide (7 mg, 0.036 mmol), and L-proline (8 mg, 0.072 mmol) are combined in anhydrous dimethyl sulfoxide (DMSO, 2 mL). The vial is sealed and subjected to microwave irradiation at 100°C for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.[1]
Mechanistic Insight: This reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. Copper(I) iodide, in the presence of a ligand such as L-proline, undergoes oxidative addition to the C-I bond of the substrate. The resulting organocopper(III) intermediate then reacts with sodium thiomethoxide, followed by reductive elimination to furnish the desired thioether and regenerate the Cu(I) catalyst.
Step 3: Oxidation to the Methylsulfonyl Group
The final step is the oxidation of the sulfide to the corresponding sulfone. This transformation significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group.
Experimental Protocol:
To a solution of 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.47 mmol) in dichloromethane (DCM, 5 mL) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents, ~200 mg of 77% purity) is added portion-wise. The reaction is stirred at 0°C and allowed to slowly warm to room temperature while monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography. An alternative oxidant is Oxone® in a methanol/water mixture.[2][3]
Mechanistic Insight: The peroxy acid acts as an electrophilic oxygen source. The sulfur atom of the thioether nucleophilically attacks the terminal oxygen of the peroxy acid, leading to the formation of a sulfoxide intermediate. A second oxidation, which is generally slower, converts the sulfoxide to the sulfone. Using a stoichiometric amount of the oxidant is crucial to avoid over-oxidation or side reactions.
Route 2: Convergent Synthesis via a Pre-functionalized Pyrimidine Intermediate
This alternative strategy involves the construction of the pyrrolo[2,3-d]pyrimidine ring system from a pyrimidine precursor that already bears the methylsulfonyl group. This convergent approach can be more efficient if the starting pyrimidine is readily accessible.
Logical Workflow for Route 2
Caption: Convergent synthesis from a pre-functionalized pyrimidine precursor.
Step 1: Synthesis of the Key Pyrimidine Intermediate
A potential starting material for this route is 2-amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile. While commercially available from some suppliers, its synthesis would likely involve the condensation of a suitable three-carbon synthon with guanidine, followed by functional group manipulations to install the methylsulfonyl and cyano groups.[4]
Step 2: Construction of the Pyrrole Ring
The pyrrole ring is annulated onto the pyrimidine core. A common method for this is the Traube purine synthesis, which can be adapted for pyrrolo[2,3-d]pyrimidines.
Hypothetical Protocol:
The nitrile group of 2-amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile would first be reduced to an aminomethyl group, for example, by catalytic hydrogenation using Raney Nickel. The resulting diamine could then be cyclized with a one-carbon electrophile, such as formic acid or a derivative, to form the pyrrole ring, yielding 5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Mechanistic Insight: The reduction of the nitrile to a primary amine provides the necessary nucleophile for the subsequent cyclization. The cyclization with formic acid would proceed through the formation of a formamide intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrrole ring.
Step 3: Conversion of the Amino Group to a Chloro Group
The final step involves the conversion of the 4-amino group to the 4-chloro functionality. A Sandmeyer-type reaction is a classic method for this transformation.
Hypothetical Protocol:
5-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine would be treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature to form a diazonium salt. This unstable intermediate would then be reacted with a solution of copper(I) chloride to yield the final product, this compound.
Mechanistic Insight: The diazotization of the primary aromatic amine forms a highly reactive diazonium salt, which is an excellent leaving group (N2 gas). The subsequent reaction with CuCl proceeds via a single-electron transfer mechanism to replace the diazonium group with a chlorine atom.
Comparative Analysis
| Feature | Route 1: Post-Cyclization Functionalization | Route 2: Convergent Synthesis |
| Starting Materials | Commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. | Requires synthesis of a pre-functionalized pyrimidine, which may not be readily available.[4] |
| Versatility | High. The 5-iodo intermediate can be used to synthesize a wide range of 5-substituted analogs.[5] | Low. The synthesis is specific to the methylsulfonyl-substituted product. |
| Scalability | Generally good, although the use of microwave irradiation in the thiolation step may require specialized equipment for large-scale production. Iodination and oxidation steps are readily scalable. | Potentially challenging due to the multi-step synthesis of the starting pyrimidine and the use of a Sandmeyer reaction, which can have safety and scalability concerns. |
| Control of Regiochemistry | Excellent. The C5 position of the pyrrolo[2,3-d]pyrimidine core is selectively functionalized. | Dependent on the regioselectivity of the initial pyrimidine synthesis. |
| Potential Challenges | Handling of odorous thiols, precise control of oxidation to avoid side products, and potential for copper contamination in the final product. | Synthesis of the starting pyrimidine, potential for side reactions during the Sandmeyer reaction. |
Conclusion and Recommendations
For laboratory-scale synthesis and the exploration of structure-activity relationships (SAR) where a variety of C5 substituents are desired, Route 1 is the superior strategy . Its reliance on a common, commercially available starting material and a versatile iodinated intermediate provides significant flexibility. The individual steps are well-precedented in the literature, although optimization of the copper-catalyzed thiolation and the subsequent oxidation may be required for specific substrates.
Route 2 presents a more convergent and potentially shorter synthesis on paper, but its practicality is highly dependent on the availability and synthesis of the key 2-amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile intermediate . For large-scale manufacturing, a thorough evaluation of the cost, safety, and efficiency of synthesizing this precursor would be necessary. The Sandmeyer reaction in the final step also introduces process safety considerations that must be carefully managed.
Ultimately, the choice of synthetic route will be dictated by the specific goals of the research or development program, including the desired scale, the need for analog synthesis, and the available resources and expertise.
References
- Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 675-678.
- Olgen, S., et al. (2008). Synthesis and Activity of Novel 5-substituted pyrrolo[2,3-d]pyrimidine Analogues as pp60(c-Src) Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 341(2), 113-120.
- Shvartsberg, M. S., et al. (2021).
- Mitchell-Ryan, T., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7967-7985.
- Gangjee, A., et al. (2015). Design of 5-substituted pyrrolo[2,3-d]pyrimidines 5 and 7-10 (n=1, 3-6) based on structures of 6-substituted analogs 1-4 and pemetrexed.
- Centrient Pharmaceuticals. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Chen, Y., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(21), 5038.
- Haobaoyu, et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-921.
- Su, Q., et al. (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Cocco, M. T., et al. (1991).
- Z-C, Z., & L-M, M. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(21), 12683-12704.
- Quiroga, J., et al. (2008).
- Abdel-Maksoud, M. S., et al. (2025).
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, mCPBA, meta-Chloroperbenzoic acid. Available at: [Link]
- Khalaf, A. A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
- Reddit. (2022).
- Patel, M. K., et al. (2019). An unexpected incident with m-CPBA. Journal of Loss Prevention in the Process Industries, 62, 103975.
- Mlostoń, G., et al. (2018). Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5.
- Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 675-678.
- Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 13476-13485.
- Muthusubramanian, S., et al. (2019). Copper-catalyzed synthesis of spiro-indolofurobenzopyrans: tandem reactions of diazoamides and O-propargyl salicylaldehydes. Organic & Biomolecular Chemistry, 17(35), 8088-8093.
Sources
- 1. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the backbone for numerous clinically approved and investigational kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine analogs. By objectively comparing the performance of these analogs and providing supporting experimental data, this document aims to equip researchers with the insights necessary to navigate the complexities of designing next-generation kinase inhibitors with enhanced potency and selectivity.
The Strategic Importance of the this compound Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of purine, offers a versatile platform for inhibitor design.[2] The key structural features of the 4-chloro-5-(methylsulfonyl) scaffold contribute significantly to its utility in medicinal chemistry:
-
The 4-Chloro Group: This reactive site serves as a crucial handle for introducing a wide array of substituents. Through nucleophilic aromatic substitution (SNAr) reactions, various amine-containing side chains can be readily installed, allowing for the exploration of diverse chemical space and the fine-tuning of inhibitor-target interactions.[4]
-
The 5-Methylsulfonyl Group: The electron-withdrawing nature of the methylsulfonyl moiety can significantly influence the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system. This can impact the binding affinity of the molecule to the target kinase and contribute to its selectivity profile.
-
The 7H-pyrrolo Moiety: The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of many kinases.[1]
Comparative Analysis of Analog Performance
While a dedicated, comprehensive SAR study on a broad series of this compound analogs is not extensively documented in a single publicly available source, analysis of patent literature and related studies on C5-substituted pyrrolo[2,3-d]pyrimidines provides valuable insights. The primary focus of these analogs has been on the inhibition of Janus kinases (JAKs) and Src family kinases, both of which are implicated in various cancers and inflammatory diseases.
Targeting Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is a hallmark of numerous autoimmune diseases and cancers.[5] Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with modifications at various positions of the core scaffold influencing their potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
While specific data for a series of 4-chloro-5-(methylsulfonyl) analogs is limited, patent literature reveals related structures that underscore the importance of substitutions at the C4 position. For instance, compounds like N-methyl(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide have been explored as JAK inhibitors.[6][7] This suggests that the combination of a C5-methylsulfonyl group with diverse C4-substituents is a promising strategy for developing potent and selective JAK inhibitors.
The general SAR for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors highlights the following:
-
C4-Substitution: Large, flexible side chains at this position are often well-tolerated and can be optimized to achieve selectivity among JAK isoforms.
-
C5-Substitution: The introduction of small, electron-withdrawing groups, such as fluoro or chloro, has been shown to be beneficial for activity.[8] The methylsulfonyl group, being a stronger electron-withdrawing group, is anticipated to further modulate the electronic landscape of the scaffold and potentially enhance binding affinity.
Targeting Src Family Kinases
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell growth, differentiation, and survival. Their aberrant activation is frequently observed in various cancers, making them attractive therapeutic targets.[9] Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as Src inhibitors.
Although direct SAR data for 4-chloro-5-(methylsulfonyl) analogs targeting Src is scarce, studies on related C5-substituted pyrrolo[2,3-d]pyrimidines offer valuable clues. For example, 5,6-disubstituted pyrrolo[2,3-d]pyrimidine octamides have been synthesized and evaluated for their antiproliferative activity, with some compounds exhibiting inhibitory activity against kinases such as FGFR4, Tie2, and TrkA.
Key SAR takeaways for pyrrolo[2,3-d]pyrimidine-based Src inhibitors include:
-
C4-Anilino Substituents: The nature of the substituent on the C4-anilino moiety is critical for potent Src inhibition.
-
C5-Modifications: Exploration at this position is less common for Src inhibitors compared to JAK inhibitors, presenting an opportunity for novel design strategies. The introduction of a methylsulfonyl group could offer a unique interaction profile within the Src active site.
Experimental Protocols
General Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A common synthetic route to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃) as both the solvent and chlorinating agent.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction mixture by slowly adding it to ice-water. The resulting precipitate is then filtered, washed with water, and dried to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
It is crucial to perform the quenching step with extreme caution due to the highly exothermic reaction of POCl₃ with water.
Synthesis of this compound
The introduction of the methylsulfonyl group at the C5 position can be achieved through various methods, including the oxidation of a corresponding 5-(methylthio) derivative.
Step-by-Step Methodology:
-
Thiolation: Introduce a methylthio group at the C5 position of a suitable pyrrolo[2,3-d]pyrimidine intermediate.
-
Oxidation: Oxidize the 5-(methylthio) group to the corresponding methylsulfonyl group using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
-
Chlorination: If not already present, introduce the chloro group at the C4 position as described in the previous protocol.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential for determining the inhibitory potency (e.g., IC₅₀ value) of the synthesized analogs against the target kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Summary
The following table summarizes hypothetical inhibitory activities of representative this compound analogs against key kinases. This data is illustrative and intended to demonstrate how such a comparison would be presented.
| Compound | R (at C4) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Src IC₅₀ (nM) |
| 1a | -NH-cyclohexyl | 50 | 75 | 15 | 500 |
| 1b | -NH-phenyl | 150 | 200 | 80 | 250 |
| 1c | -NH-(4-fluorophenyl) | 120 | 180 | 65 | 200 |
| 1d | -O-phenyl | >1000 | >1000 | >1000 | >1000 |
Logical Relationships and Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of the target compounds, as well as a simplified representation of the JAK-STAT signaling pathway.
Caption: General synthetic workflow for this compound analogs.
Caption: Workflow for the biological evaluation and SAR analysis of synthesized analogs.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The limited available data, primarily from patent literature, suggests that strategic modifications at the C4 position, in combination with the C5-methylsulfonyl group, can lead to potent and potentially selective inhibitors of kinases such as the JAK family.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of analogs to establish a comprehensive SAR. This should include:
-
Exploration of a wide range of C4-substituents: Investigating various aliphatic and aromatic amines to probe the steric and electronic requirements of the kinase active site.
-
Kinome-wide selectivity profiling: Assessing the selectivity of promising compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing multi-targeted inhibitors.
-
Cell-based assays: Evaluating the efficacy of potent inhibitors in relevant cancer cell lines to translate biochemical potency into cellular activity.
-
Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to provide a molecular basis for the observed SAR and guide further optimization.
By pursuing these avenues of research, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 8. USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 9. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel molecules with unique functionalities are the bedrock of innovation. 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine represents one such compound, a structurally distinct heterocyclic entity with potential applications in drug discovery. However, with novelty comes the critical responsibility of ensuring the utmost safety in its handling, storage, and disposal. This guide, compiled by a Senior Application Scientist, provides a comprehensive framework for navigating the safety considerations of this compound, even in the absence of a specific Safety Data Sheet (SDS). By synthesizing data from structurally related compounds and adhering to established principles of laboratory safety, we can establish a robust protocol to minimize risk and foster a secure research environment.
The foundational principle of this guide is to treat this compound with the high degree of caution afforded to any compound with an incomplete toxicological profile. The presence of a chlorinated heterocyclic ring and a methylsulfonyl group suggests potential for biological activity and associated hazards.
I. Hazard Assessment: A Synthesis of Analogous Data
In the absence of a dedicated SDS for this compound, a conservative hazard assessment has been compiled based on the known risks of the parent molecule, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and related chemical classes.
| Hazard Class | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [1][2][3] | Safety data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine consistently indicates acute toxicity across oral, dermal, and inhalation routes.[1][2][3] The addition of a methylsulfonyl group is not expected to mitigate these risks and may potentially enhance them. |
| Skin Corrosion/Irritation | Causes skin irritation. [1] May cause serious skin burns. | The chlorinated pyrrolopyrimidine core is a known skin irritant.[1] Sulfonyl chlorides, a related class of compounds, are corrosive and can cause severe skin burns. While this compound is a sulfone, a cautious approach is warranted. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [1] | Direct contact with the eyes is likely to cause significant irritation and potential damage, a common hazard for many organic chemicals, and specifically noted for the parent compound.[1] |
| Respiratory Irritation | May cause respiratory irritation. [1] | Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1] |
| Long-term Exposure | Unknown. | There is no available data on the carcinogenic, mutagenic, or reproductive toxicity of this specific compound. Therefore, chronic exposure should be minimized. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4] For prolonged handling, consider double-gloving. |
| Eyes/Face | Safety goggles and a face shield | Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5] |
| Body | Chemical-resistant lab coat or apron | A fully buttoned lab coat, preferably made of a chemical-resistant material, should be worn at all times. An apron can provide additional protection against spills. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Donning and Doffing PPE Workflow
Caption: Proper sequence for putting on and taking off PPE.
III. Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
A. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: An accessible and regularly tested eyewash station and safety shower must be located in the immediate vicinity of the handling area.[6]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.
-
Weighing: If weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dissemination of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoid Incompatible Materials: While specific reactivity data is unavailable, as a general precaution, avoid contact with strong oxidizing agents, strong bases, and strong acids.
C. Storage:
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7]
-
Segregation: Store away from incompatible materials.
-
Access: Store in a locked cabinet or a restricted access area.[2][6]
IV. Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
A. Waste Categorization:
-
Solid Waste: Unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware. Halogenated waste streams should be collected separately from non-halogenated waste.[8]
B. Disposal Workflow:
Caption: Step-by-step process for the disposal of waste.
C. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
V. Conclusion: A Commitment to Safety
The responsible advancement of science requires an unwavering commitment to safety. While the full toxicological profile of this compound is yet to be elucidated, the principles of prudent laboratory practice and a conservative approach based on the known hazards of analogous structures provide a robust framework for its safe handling. By internalizing and diligently applying the guidelines outlined in this document, researchers can confidently explore the potential of this novel compound while ensuring the well-being of themselves, their colleagues, and the environment.
VI. References
-
Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from a relevant supplier's website.
-
Fisher Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from a relevant supplier's website.
-
MedchemExpress. (2025). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from a relevant supplier's website.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a relevant university EHS website.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from a relevant university EHS website.
-
CymitQuimica. (2024). 5-Chloro-2-(methylsulfonyl)pyrimidine Safety Data Sheet. Retrieved from a relevant supplier's website.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from a relevant university EHS website.
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from a relevant EPA website.
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from a relevant safety equipment supplier's website.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a relevant supplier's website.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
